molecular formula C20H15F3N2O2S B11620943 N-(2-oxo-2-phenyl-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)thiophene-2-carboxamide

N-(2-oxo-2-phenyl-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)thiophene-2-carboxamide

Cat. No.: B11620943
M. Wt: 404.4 g/mol
InChI Key: OPANWOWBQYLXJG-UHFFFAOYSA-N
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Description

N-(2-oxo-2-phenyl-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of benzanilides These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2-phenyl-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)thiophene-2-carboxamide typically involves multiple steps. One common method includes the reaction of phenyl isothiocyanate with cyanoacetanilide in the presence of a base such as potassium hydroxide in dimethylformamide (DMF). This reaction forms an intermediate that undergoes further cyclization to yield the desired thiophene derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions under controlled conditions. For instance, a reaction mixture containing dichloromethane, aniline, and a catalyst such as 4-dimethylaminopyridine (DMAP) is subjected to trifluoromethanesulfonyl fluoride gas at low temperatures. The reaction is carried out under vacuum and specific pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-2-phenyl-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-(2-oxo-2-phenyl-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)thiophene-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-oxo-2-phenyl-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. It can activate substrates and stabilize transition states through hydrogen bonding. This compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-{2,2,2-Trichloro-1-[(5-oxo-4-phenyl-5,6-dihydro-4H-1,3,4-thiadiazin-2-yl)amino]ethyl}acetamide
  • 2-{[(6-oxo-1,6-dihydropyridin-3-yl)methyl]amino}-N-[4-propyl-3-(trifluoromethyl)phenyl]benzamide

Uniqueness

N-(2-oxo-2-phenyl-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)thiophene-2-carboxamide stands out due to its trifluoromethyl group, which imparts unique electronic properties and enhances its stability and reactivity compared to similar compounds .

Properties

Molecular Formula

C20H15F3N2O2S

Molecular Weight

404.4 g/mol

IUPAC Name

N-[2-oxo-2-phenyl-1-[3-(trifluoromethyl)anilino]ethyl]thiophene-2-carboxamide

InChI

InChI=1S/C20H15F3N2O2S/c21-20(22,23)14-8-4-9-15(12-14)24-18(17(26)13-6-2-1-3-7-13)25-19(27)16-10-5-11-28-16/h1-12,18,24H,(H,25,27)

InChI Key

OPANWOWBQYLXJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(NC2=CC=CC(=C2)C(F)(F)F)NC(=O)C3=CC=CS3

Origin of Product

United States

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